![molecular formula C16H11FN2O2S B2477936 6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207025-73-7](/img/structure/B2477936.png)
6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic benzo[b][1,4]thiazine ring system. The electronegative fluorine atom and the nitrile group would create regions of high electron density, while the tolyl group would likely contribute to the overall hydrophobicity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrile group, the fluorine atom, and the sulfur and nitrogen atoms in the thiazine ring. The nitrile group could undergo addition reactions, the fluorine atom could be displaced in nucleophilic aromatic substitution reactions, and the thiazine ring could participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the fluorine atom and the nitrile group could increase its polarity, while the tolyl group would likely contribute to its hydrophobicity .Scientific Research Applications
Green Synthesis Approaches
A study highlights a highly efficient green synthesis method for producing benzo[b][1,4]thiazine derivatives using a one-pot approach under solvent-free conditions. This method employs microwave irradiation and utilizes Iron(III) fluoride as a catalyst, offering advantages such as short reaction times, wide functional group tolerance, and easy product isolation, which underscores the environmental friendliness of this synthetic route (Balwe, Shinde, & Jeong, 2016).
Antimicrobial Applications
Research on the synthesis of fluorobenzamides containing thiazole and thiazolidine has led to promising antimicrobial analogs. These synthesized compounds showed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was found to be crucial for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Novel Fluorinating Agents
The development of novel enantioselective fluorinating agents based on the 1,2,4-benzothiazine structure has been reported, with these agents facilitating the synthesis of optically active quaternary alpha-fluoro carbonyl compounds. This research not only contributes to the field of organic synthesis by providing a method for producing enantioselectively fluorinated molecules but also highlights the structural uniqueness of these fluorinating agents, which could have implications for designing new chemical reactions (Shibata, Liu, & Takéuchi, 2000).
Synthesis of Fused Heterocyclic Compounds
Another study focused on the synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, which involved the creation of various thiazolopyrimidines, tetrazolopyrimidine, and other related compounds. These synthesized compounds were evaluated for their antioxidant activities, indicating the broad applicability of the 1,4-benzothiazine structure in synthesizing biologically active molecules (Salem, Farhat, Errayes, & Madkour, 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as those containing the 1,3-thiazole or 1,4-thiazine rings, have been found to have significant medicinal value . These compounds are often used in the development of new antitumor agents .
Mode of Action
Compounds with similar structures have been studied for their anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of the hedgehog (hh) signaling cascade .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of topoisomerase ii alpha and the hh signaling cascade, both of which play crucial roles in cell proliferation and differentiation .
Result of Action
Similar compounds have been found to exhibit anticancer activity, suggesting that this compound may also have potential therapeutic effects .
properties
IUPAC Name |
6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c1-11-3-2-4-13(7-11)19-10-14(9-18)22(20,21)16-6-5-12(17)8-15(16)19/h2-8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPYWHCJDLMHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide |
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